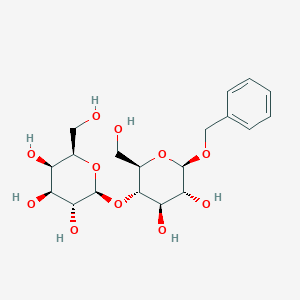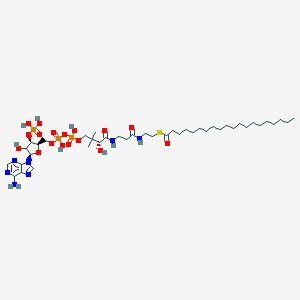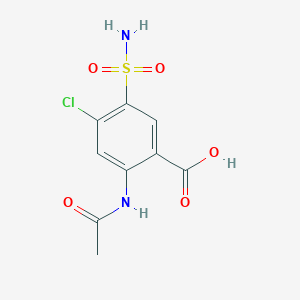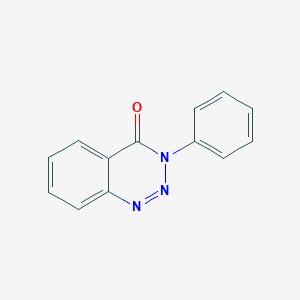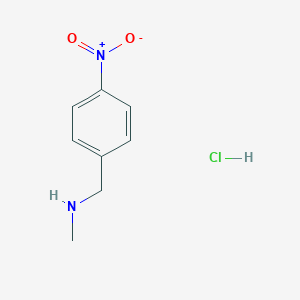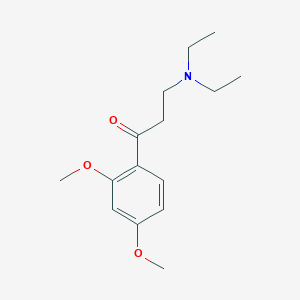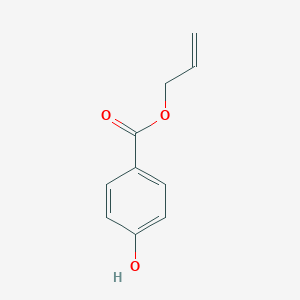![molecular formula C23H25N7O4 B100502 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate CAS No. 15958-43-7](/img/structure/B100502.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate varies depending on its application. In the case of antibacterial, antifungal, and antiviral properties, the compound inhibits the growth of microorganisms by interfering with their metabolic processes. In the case of cancer treatment, the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been found to have minimal toxicity and side effects on the human body. However, its long-term effects on human health are yet to be fully studied. The compound has been found to have a low bioavailability, which limits its effectiveness in some applications.
实验室实验的优点和局限性
One of the main advantages of using 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate in lab experiments is its versatility. The compound can be used in various applications, including antibacterial, antifungal, antiviral, and cancer treatment. However, its low bioavailability and complex synthesis process can limit its use in some applications.
未来方向
There are several future directions for the research and development of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate. One direction is to improve the synthesis process to make it more efficient and cost-effective. Another direction is to study the long-term effects of the compound on human health. Additionally, the compound can be further explored for its potential use in the development of biosensors and organic electronics. Finally, the compound can be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate is a versatile compound that has potential applications in various fields. The compound has been extensively researched for its antibacterial, antifungal, antiviral, and cancer treatment properties. The compound has minimal toxicity and side effects on the human body, but its long-term effects are yet to be fully studied. The compound's low bioavailability and complex synthesis process can limit its use in some applications. There are several future directions for the research and development of this compound, including improving the synthesis process, studying the long-term effects on human health, and exploring its potential use in other fields.
合成方法
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate can be synthesized through a multistep process involving the reaction of different chemical reagents. The synthesis process involves the formation of intermediate compounds, which are then further reacted to produce the final compound. The synthesis process requires expertise and careful handling of chemical reagents.
科学研究应用
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate has been extensively researched for its potential applications in various fields. The compound has been studied for its antibacterial, antifungal, and antiviral properties. It has also been explored for its potential use in cancer treatment, as it has been found to inhibit the proliferation of cancer cells. Additionally, the compound has been studied for its use in the development of biosensors and in the field of organic electronics.
属性
CAS 编号 |
15958-43-7 |
|---|---|
产品名称 |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate |
分子式 |
C23H25N7O4 |
分子量 |
463.5 g/mol |
IUPAC 名称 |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate |
InChI |
InChI=1S/C23H25N7O4/c1-2-3-12-26-23(31)34-15-14-29(13-4-11-24)20-7-5-19(6-8-20)27-28-22-10-9-21(30(32)33)16-18(22)17-25/h5-10,16H,2-4,12-15H2,1H3,(H,26,31) |
InChI 键 |
IYJLCWHPPXDSPO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
规范 SMILES |
CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
其他 CAS 编号 |
15958-43-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




